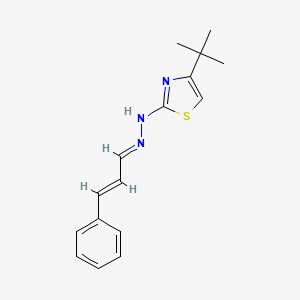

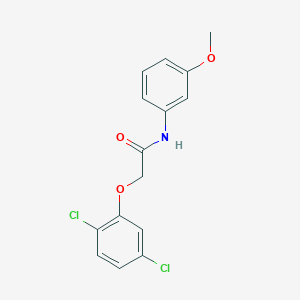

![molecular formula C11H9FN2O3S2 B5549306 4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions between different sulfonyl and acrylonitrile derivatives in the presence of triethylamine, leading to a series of thiophene carboxylates and carboxamides. Hydrolysis and decarboxylation techniques are utilized for functional group transformations, providing a pathway to synthesize complex sulfonamides (C. Stephens, Matthew B. Price, & J. Sowell, 1999).

Molecular Structure Analysis

Molecular structure and crystal packing analyses reveal significant insights into the geometrical constancy and electron delocalization properties of sulfonamide compounds. These studies demonstrate how substituent effects can modulate molecular properties through charge redistribution and influence the chemical behavior and interaction capabilities of the molecules (V. Bertolasi, V. Ferretti, P. Gilli, & P. Benedetti, 1993).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a range of chemical behaviors, including reactions with thiols, leading to the formation of fluorogenic derivatives with intense fluorescence properties. These reactions, often facilitated by reagents like DBD-F, are crucial for developing analytical methods and understanding the chemical reactivity of sulfonamides (T. Toyo’oka, T. Suzuki, Y. Saito, S. Uzu, & K. Imai, 1989).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including their solubility, thermal stability, and molecular weight, are critical for determining their applicability in various fields. Studies have shown that these compounds exhibit good solubility in organic solvents and high thermal stability, making them suitable for advanced materials and chemical synthesis applications (Xiaoxia Guo, Jianhua Fang, T. Watari, Kazuhiro Tanaka, H. Kita, & K. Okamoto, 2002).

Chemical Properties Analysis

The chemical properties of "4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" and related compounds are characterized by their reactivity towards various functional groups, ability to form stable chemical bonds, and their role in facilitating reactions like the Ugi reaction. The development of sulfonyl fluoro isocyanides for use in synthesis indicates the versatility and reactivity of these compounds, underscoring their importance in organic synthesis and medicinal chemistry (Shuheng Xu & Sunliang Cui, 2021).

Applications De Recherche Scientifique

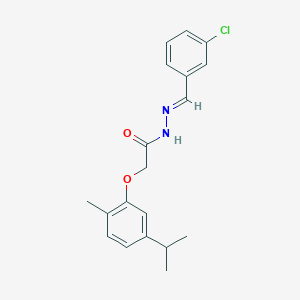

Synthesis and Antiproliferative Activities

A study focused on the design and synthesis of pyrazole-sulfonamide derivatives, closely related to the chemical structure of interest, demonstrated significant antiproliferative activities against HeLa and C6 cell lines. These compounds, derived from a complex sulfonamide precursor, exhibited selective effects against rat brain tumor cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

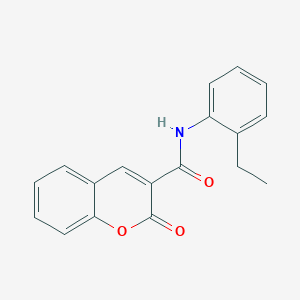

Anticancer Evaluation of Naphthoquinone Derivatives

Another study synthesized phenylaminosulfanyl-naphthoquinone derivatives, which were evaluated for their cytotoxic activity against various human cancer cell lines. Some of these compounds showed remarkable cytotoxic activity, inducing apoptosis and arresting the cell cycle at the G1 phase in MCF-7 cells. This suggests their potential as potent agents against various cancer types (Ravichandiran et al., 2019).

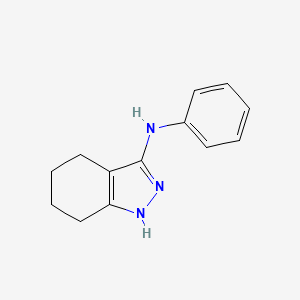

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides were synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds showed significant inhibitory activity, highlighting their potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Ulus et al., 2013).

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPGTRPCTQXGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)